4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H12ClN3S2 and its molecular weight is 309.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Heterocyclic Compound Synthesis : Shibuya et al. (1984) explored the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, leading to the formation of several heterocycles, including thiazole derivatives, which demonstrates the chemical versatility and potential of thiazole compounds in synthesizing a variety of heterocyclic structures (Shibuya, 1984).
Structural Characterization : Böck et al. (2021) reported on the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, providing insights into the protonation sites and hydrogen bonding patterns, which are crucial for understanding the chemical behavior and interactions of thiazole derivatives (Böck et al., 2021).
Biological Applications
Antiproliferative Activity : Atapour-Mashhad et al. (2017) investigated the antiproliferative effects of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives on human breast cancer cells, demonstrating the potential of thiazole-related compounds in cancer research (Atapour-Mashhad et al., 2017).
Antimicrobial Evaluation : Kubba and Rahim (2018) synthesized and evaluated the antimicrobial activity of new 2-amino-4-(4-chlorophenyl) thiazole derivatives, highlighting the significance of thiazole compounds in developing new antimicrobial agents (Kubba & Rahim, 2018).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of thiazole and thiadiazole derivatives against iron corrosion, indicating the potential of thiazole derivatives as corrosion inhibitors (Kaya et al., 2016).
Properties
IUPAC Name |
4-(2-methylthiophen-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-9-11(4-6-17-9)12-8-18-13(16-12)15-10-3-2-5-14-7-10;/h2-8H,1H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBAIMJMSAJAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C2=CSC(=N2)NC3=CN=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.